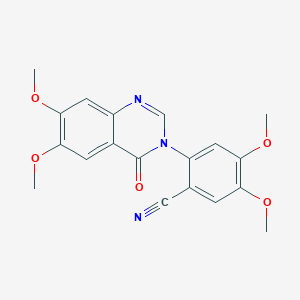
3,5-Dichloro-6-fluoro-2-pyridine-alpha-cyano-acetic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-6-fluoro-2-pyridine-alpha-cyano-acetic acid methyl ester, or 3,5-DCF-2-PACA-ME, is an organic compound with a wide range of applications in scientific research. It is a versatile reagent that can be used for a variety of purposes, such as synthesis and analysis of organic compounds, and as a catalyst for biochemical and physiological processes.
Applications De Recherche Scientifique
3,5-DCF-2-PACA-ME is widely used in scientific research as a reagent for the synthesis and analysis of organic compounds. It has also been used as a catalyst for biochemical and physiological processes, such as enzyme-catalyzed reactions and cell signaling pathways. Additionally, it has been used as a probe for the study of protein-protein interactions, as well as for the detection of novel biomarkers and drug targets.
Mécanisme D'action
The mechanism of action of 3,5-DCF-2-PACA-ME is not well understood. However, it is believed that the compound acts as a catalyst for biochemical and physiological processes by increasing the rate of reaction of certain enzymes and proteins. Additionally, it has been suggested that the compound may act as an inhibitor of certain enzymes and proteins, as well as a modulator of certain cell signaling pathways.
Biochemical and Physiological Effects
3,5-DCF-2-PACA-ME has been shown to have a wide range of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been shown to have the potential to modulate the activity of certain enzymes and proteins, as well as to inhibit certain cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3,5-DCF-2-PACA-ME in laboratory experiments has several advantages. First, the compound is relatively inexpensive and easy to synthesize. Second, it is highly soluble in water, making it easy to work with in aqueous solutions. Third, it has a wide range of applications in scientific research. However, there are also some limitations to its use in laboratory experiments. For example, the compound is not very stable and can degrade over time. Additionally, it can be toxic if not handled properly.
Orientations Futures
The potential future directions for 3,5-DCF-2-PACA-ME include further research into its mechanism of action, as well as its biochemical and physiological effects. Additionally, more research is needed to explore its potential applications in drug discovery and development, as well as its potential use as a therapeutic agent. Additionally, further research is needed to determine the optimal conditions for its use in laboratory experiments, as well as to explore its potential toxicity. Finally, further research is needed to explore its potential use in other fields, such as food science, agriculture, and environmental science.
Méthodes De Synthèse
3,5-DCF-2-PACA-ME is synthesized through a two-step process. The first step involves the reaction of 3,5-dichloro-6-fluoro-2-pyridine-alpha-cyano-acetic acid (3,5-DCF-2-PACA) with methyl iodide to form the esterified product. The second step involves the reaction of the esterified compound with anhydrous sodium sulfate and sodium hydroxide to form the final product, 3,5-DCF-2-PACA-ME.
Propriétés
IUPAC Name |
methyl 2-cyano-2-(3,5-dichloro-6-fluoropyridin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2FN2O2/c1-16-9(15)4(3-13)7-5(10)2-6(11)8(12)14-7/h2,4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVHSCXAIKTPRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=NC(=C(C=C1Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6311933.png)










